1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid
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Overview
Description
1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, which are of interest in pharmaceutical research. For instance, experimental and theoretical studies have demonstrated the functionalization reactions of related pyrazole carboxylic acids, leading to the formation of novel compounds through mechanisms such as cyclocondensation with diamines or reactions with acid chlorides (Yıldırım, Kandemirli, & Demir, 2005).
Novel Heterocyclic Compounds
The compound has been utilized in the development of novel heterocyclic structures that are significant in the exploration of new pharmaceuticals. Research has shown its effectiveness in reacting with various reagents to produce heterocycles of pharmaceutical interest, thereby expanding the chemical space for drug discovery (Metwally, Etman, Gafer, & Khalil, 2008).
Synthesis of Biologically Active Scaffolds
Efforts have been directed towards developing convenient synthesis methods for biologically active scaffolds, such as 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, utilizing derivatives of this compound. These scaffolds are promising for further biological evaluation and potential therapeutic applications (Yakovenko & Vovk, 2021).
Construction of Fused Pyridine Libraries
The compound also finds application in the construction of libraries of fused pyridine carboxylic acids, which are essential in combinatorial chemistry for drug discovery. Such libraries offer a diverse set of compounds for screening against various biological targets, facilitating the identification of novel lead compounds (Volochnyuk et al., 2010).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a closely related family of compounds, have been noted for their significant impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may interact with various cellular targets, including enzymes and receptors.
Biochemical Pathways
Given the noted anticancer potential and enzymatic inhibitory activity of related pyrazolo[1,5-a]pyrimidines , it is plausible that this compound could influence pathways related to cell proliferation, apoptosis, and enzymatic reactions.
Result of Action
Based on the noted properties of related compounds , it is plausible that this compound could exert effects such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cell proliferation or apoptosis.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,5-dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-6(9(13)14)3-8-7(11-5)4-10-12(8)2/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQIRNOCRFAVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1C(=O)O)N(N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.